molecular formula C19H25N3O3 B2745170 2-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2415570-76-0

2-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine

Cat. No. B2745170
CAS RN: 2415570-76-0
M. Wt: 343.427
InChI Key: HWNAIQBEOUXKRG-UHFFFAOYSA-N
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Description

2-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied for its pharmacological properties, mechanism of action, and physiological effects.

Mechanism of Action

The mechanism of action of 2-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine is not fully understood. However, it has been shown to interact with the dopamine and serotonin receptors in the brain, which may contribute to its analgesic and antidepressant effects.
Biochemical and physiological effects:
Studies have shown that this compound can affect various biochemical pathways in the body, including the regulation of cytokines, oxidative stress, and inflammation. It has also been shown to have a positive effect on the immune system and can enhance the body's natural defense mechanisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine in lab experiments is its ability to selectively target specific receptors in the brain, making it a useful tool for studying the role of these receptors in various diseases. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 2-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential side effects and toxicity. Finally, there is a need for more research on the compound's pharmacokinetics and pharmacodynamics to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine involves the reaction of 2,3-dimethoxybenzyl chloride with 4-piperidone, followed by the addition of 5-methyluracil in the presence of a base. The resulting compound is then purified by column chromatography to obtain the final product.

Scientific Research Applications

2-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. In addition, it has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-14-11-20-19(21-12-14)25-16-7-9-22(10-8-16)13-15-5-4-6-17(23-2)18(15)24-3/h4-6,11-12,16H,7-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNAIQBEOUXKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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